Chlorotoluron

Vue d'ensemble

Description

Méthodes De Préparation

La synthèse du chlorotoluron implique la réaction d'une amine aryle substituée (aniline) avec du phosgène pour former son dérivé isocyanate. Cet intermédiaire est ensuite mis à réagir avec la diméthylamine pour donner le produit final . La réaction peut être résumée comme suit :

- Aryl-NH₂ + COCl₂ → Aryl-NCO

- Aryl-NCO + NH(CH₃)₂ → Aryl-NHCON(CH₃)₂

Dans la production industrielle, le processus est mené dans des conditions contrôlées afin de garantir un rendement élevé et une pureté du produit .

Analyse Des Réactions Chimiques

Le chlorotoluron subit diverses réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé pour former des dérivés hydroxylés.

Réduction : Les réactions de réduction peuvent conduire à la formation de dérivés aminés.

Substitution : Le this compound peut subir des réactions de substitution nucléophile, en particulier au niveau du groupe chloro.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et des nucléophiles tels que les amines . Les principaux produits formés à partir de ces réactions sont des dérivés hydroxylés, aminés et substitués du this compound .

Applications de la recherche scientifique

Le this compound a plusieurs applications de recherche scientifique :

Médecine : Des études ont exploré le métabolisme du this compound chez l'homme et ses effets potentiels sur la santé.

Mécanisme d'action

Le this compound exerce ses effets herbicides en inhibant la photosynthèse. Il bloque le site de liaison de la plastoquinone Q_B du photosystème II, empêchant le flux d'électrons de Q_A à Q_B. Cette interruption de la chaîne de transport d'électrons photosynthétique conduit finalement à la mort de la plante . Les cibles moléculaires impliquées dans ce mécanisme sont les composants du photosystème II, en particulier le site de liaison Q_B .

Applications De Recherche Scientifique

Chlorotoluron is a phenylurea herbicide widely used to control weeds in crop production . It has been in use since the 1970s . While it offers benefits to agriculture, its use has also led to environmental contamination .

Impact on Plants and Environment

- Absorption and toxicity Studies show that cereal weeds absorb more this compound than cereal crops . this compound exposure inhibits growth and reduces chlorophyll accumulation in wheat seedlings, causing damage to the plasma membrane .

- Dissolved organic matter (DOM) effects DOM from sludge or straw can reduce this compound's toxicity to plants. DOM treatment decreased the activities of catalase, peroxidase, and superoxide dismutase in seedlings treated with this compound, while increasing glutathione S-transferases activity .

- Photochemistry Research identifies 3-(3-hydroxy-4-methyl-phenyl)-1,1 dimethylurea as the main photoproduct in aqueous solutions containing this compound .

- Environmental presence this compound is slightly mobile in soil, increasing the likelihood of it reaching surface waters following agricultural application .

Human Health and Safety

- Toxicity levels this compound has low acute oral toxicity, with oral LD50s ranging from 2700 to over 10 000 mg/kg of body weight in various species. Dermal LD50 in rats is more than 2000 mg/kg of body weight. It does not irritate rabbit eyes or skin and does not cause skin sensitization in guinea pigs .

- Short-term exposure Short-term feeding studies suggest low toxicity. However, rats fed high doses experienced decreased body weight and increased splenic haemosiderosis and Kupffer's cell activity in the liver. Dogs at the highest dose died after 10 weeks due to severe cachexia resulting from starvation .

- Long-term exposure Long-term studies on mice showed reduced body weight, increased white blood cell count, and increased plasma urea levels at high doses. Similar effects were observed in rats, including depressed body weight gain and increased spleen haemosiderosis .

- Reproductive effects this compound is not teratogenic in rats at doses up to 1000 mg/kg of body weight per day during gestation. However, mild retardation in hindlimb ossification was noted at high doses, related to maternal toxicity. A two-generation study showed reduced body weight and food consumption in parents and offspring at 3000 mg/kg, along with fewer implantation sites and depressed pup locomotor activity .

- Dermal absorption Dermal absorption studies using pig skin measured a permeability coefficient of 0.0038 cm h(-1) for this compound. This data is crucial for assessing human health risks from dermal exposure .

- Health risk assessment Health risk assessments in pesticide factories revealed that VOCs, including this compound, pose non-carcinogenic and carcinogenic risks through inhalation and dermal exposure. Some risk indexes for specific compounds exceeded acceptable levels .

- Guideline Value The World Health Organization (WHO) has established a guideline value of 30 µg/litre for this compound in drinking water . This was determined using a Tolerable Daily Intake (TDI) approach based on a NOAEL (No-Observed-Adverse-Effect Level) of 11.3 mg/kg of body weight per day from a 2-year feeding study in mice, applying an uncertainty factor of 1000 .

Mécanisme D'action

Chlorotoluron exerts its herbicidal effects by inhibiting photosynthesis. It blocks the Q_B plastoquinone binding site of photosystem II, preventing electron flow from Q_A to Q_B. This interruption in the photosynthetic electron transport chain ultimately leads to the death of the plant . The molecular targets involved in this mechanism are the components of photosystem II, specifically the Q_B binding site .

Comparaison Avec Des Composés Similaires

Le chlorotoluron fait partie de la classe des herbicides à base de phénylurée, qui comprend des composés tels que le monuron, le diuron et le linuron . Ces composés partagent un mécanisme d'action similaire mais diffèrent dans leurs structures chimiques et leurs applications spécifiques :

Monuron : Utilisé pour contrôler les mauvaises herbes dans les zones non cultivées.

Diuron : Appliqué à la fois en milieu agricole et non agricole.

Linuron : Principalement utilisé dans les cultures maraîchères.

Le this compound est unique par son utilisation spécifique pour les cultures céréalières et son efficacité contre un large éventail de mauvaises herbes .

Activité Biologique

Chlorotoluron is a phenylurea herbicide widely used for controlling grass weeds in agricultural settings, particularly in cereal, cotton, and fruit production. Its biological activity has significant implications for both plant health and environmental safety. This article delves into the biological effects of this compound, highlighting research findings, case studies, and relevant data.

This compound functions by inhibiting photosynthesis in target plants, leading to growth suppression. It is absorbed readily through plant roots and leaves, resulting in systemic distribution within the plant. The compound's structure allows it to interfere with the metabolic pathways associated with chlorophyll synthesis and energy production.

Acute Toxicity

This compound exhibits low acute toxicity across various species. The oral LD50 values range from 2700 to more than 10,000 mg/kg in rats, indicating a relatively safe profile at low exposure levels. Dermal exposure also shows low toxicity with an LD50 greater than 2000 mg/kg .

Short-term Exposure

In short-term feeding studies on rats, doses of 800 to 12,800 mg/kg over three months resulted in slight decreases in body weight and increased liver enzyme activity at higher doses. The No Observed Adverse Effect Level (NOAEL) was determined to be 800 mg/kg .

Long-term Exposure

Long-term studies have shown that chronic exposure to this compound can lead to significant health impacts. In a two-year study involving mice, doses of 2500 mg/kg resulted in reduced body weight and altered blood parameters. The NOAEL was established at 100 mg/kg .

Effects on Plant Biology

This compound's impact on plant biology has been extensively studied, particularly its oxidative stress effects on crops like wheat (Triticum aestivum).

Oxidative Stress Induction

Research indicates that this compound treatment leads to the accumulation of reactive oxygen species (ROS), specifically superoxide anions (O2-) and hydrogen peroxide (H2O2). This accumulation results in lipid peroxidation of plasma membranes, compromising cellular integrity .

Table 1: Effects of this compound on Wheat Plants

| Parameter | Control (mg/kg) | This compound Treatment (mg/kg) | Observations |

|---|---|---|---|

| Chlorophyll Accumulation | 10 | 0-25 | Decreased with higher concentrations |

| Lipid Peroxidation | Normal | Increased | Indicated by malondialdehyde levels |

| Antioxidant Enzyme Activity | Normal | Altered | SOD and CAT activities suppressed |

| Growth Rate | Normal | Inhibited | Negative correlation with this compound levels |

Metabolic Adaptation

Studies have shown that wheat plants exposed to this compound exhibit metabolic adaptations to counteract oxidative stress. Increased levels of endogenous proline were observed in both roots and leaves, suggesting a protective response against oxidative damage .

Interaction with Dissolved Organic Matter

The presence of dissolved organic matter (DOM) can modify the bioavailability and toxicity of this compound. Research indicates that DOM derived from sludge or straw can mitigate this compound's harmful effects on plants by reducing oxidative stress markers and enhancing glutathione S-transferase activity .

Case Studies

A notable case study involved examining the effects of this compound on different biotypes of the grass weed Alopecurus myosuroides. This study revealed variations in metabolic pathways between resistant and susceptible biotypes, demonstrating the compound's selective pressure on weed populations .

Propriétés

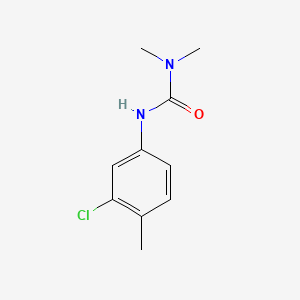

IUPAC Name |

3-(3-chloro-4-methylphenyl)-1,1-dimethylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O/c1-7-4-5-8(6-9(7)11)12-10(14)13(2)3/h4-6H,1-3H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXCGFZXSOMJFOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)N(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O | |

| Record name | CHLOROTOLURON | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1327 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8052853 | |

| Record name | Chlorotoluron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

COLOURLESS CRYSTALS OR WHITE POWDER. | |

| Record name | CHLOROTOLURON | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1327 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

IT IS SOLUBLE IN MOST ORGANIC SOLVENTS, In acetone 5%, ethyl acetate 2%, benzene 2.4%, isopropanol 1.5%, methylene chloride 4.3% w/v, In water, 70 mg/L at 25 °C, In acetone 54, dichloromethane 51, ethanol 48, toluene 3.0, hexane 0.06, n-octanol 24, ethyl acetate 21 (all in g/L at 25 °C), Solubility in water, g/100ml at 25 °C: 0.0074 (very poor) | |

| Record name | CHLORTOLURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2760 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROTOLURON | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1327 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

140 g/cu cm, 1.4 g/cm³ | |

| Record name | CHLORTOLURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2760 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROTOLURON | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1327 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

3.6X10-8 MM HG @ 20 °C, Vapor pressure at 20 °C: negligible | |

| Record name | CHLORTOLURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2760 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROTOLURON | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1327 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Mechanism of Action |

Inhibits photosynthesis. | |

| Record name | CHLORTOLURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2760 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS CRYSTALS, white powder | |

CAS No. |

15545-48-9 | |

| Record name | Chlortoluron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15545-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorotoluron [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015545489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, N'-(3-chloro-4-methylphenyl)-N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chlorotoluron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorotoluron | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.978 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLOROTOLURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SUW8L8G38A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHLORTOLURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2760 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROTOLURON | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1327 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

147-148 °C, 148.1 °C | |

| Record name | CHLORTOLURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2760 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROTOLURON | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1327 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.